molecular formula C6H3Br2N3 B1428739 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1214901-64-0

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1428739
CAS No.: 1214901-64-0
M. Wt: 276.92 g/mol
InChI Key: PZVCETWDOYKKIM-UHFFFAOYSA-N
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Description

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of two bromine atoms at the 2nd and 5th positions of the triazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of 2-aminopyridine with brominating agents under controlled conditions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,5-diamino-[1,2,4]triazolo[1,5-a]pyridine derivative .

Scientific Research Applications

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
  • 2,5-Difluoro-[1,2,4]triazolo[1,5-a]pyridine
  • 2,5-Diiodo-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

2,5-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCETWDOYKKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731427
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214901-64-0
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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